molecular formula C18H34O3 B12745333 (Z,9R)-9-hydroxyoctadec-12-enoic acid CAS No. 73891-08-4

(Z,9R)-9-hydroxyoctadec-12-enoic acid

Cat. No.: B12745333
CAS No.: 73891-08-4
M. Wt: 298.5 g/mol
InChI Key: BNZYDQIAPCVNAT-QLBOMPFWSA-N
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Description

(Z,9R)-9-hydroxyoctadec-12-enoic acid, universally recognized as Ricinoleic acid, is an unsaturated omega-9 hydroxy fatty acid that serves as a critical starting material and reference standard in advanced research and development . Its unique molecular structure, featuring a hydroxyl group positioned on the 12th carbon of an 18-carbon chain with a cis-double bond and specific (R) chirality, imparts distinctive physicochemical properties, including unusual polarity and enhanced oxidative stability, which are exploited in material science . This structure is pivotal for studying its antimicrobial and impressive anti-inflammatory activities in pharmacological research . A primary industrial research application involves the base-induced cleavage of Ricinoleic acid to produce sebacic acid, a key monomer in the synthesis of specialty polyamides and nylons, and 2-octanol . Furthermore, the hydroxyl group enables a wide range of chemical derivatization, making it a versatile precursor for synthesizing value-added compounds such as ricinoleyl alcohol, methyl ricinoleate, and various polymers like polyglycerol polyricinoleate (PGPR), which is investigated for its emulsifying properties . The compound's distinct solvation properties, attributable to its mid-chain hydroxyl group, also make it a subject of interest in analytical chemistry, where it can be analyzed using reverse-phase HPLC methods, facilitating pharmacokinetic and impurity profiling studies . Sourced predominantly from castor oil, Ricinoleic acid offers researchers a renewable and bio-based chemical platform for exploring sustainable alternatives in polymer, coating, detergent, and cosmetic technologies .

Properties

CAS No.

73891-08-4

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

IUPAC Name

(Z,9R)-9-hydroxyoctadec-12-enoic acid

InChI

InChI=1S/C18H34O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,17,19H,2-5,7,9-16H2,1H3,(H,20,21)/b8-6-/t17-/m0/s1

InChI Key

BNZYDQIAPCVNAT-QLBOMPFWSA-N

Isomeric SMILES

CCCCC/C=C\CC[C@@H](CCCCCCCC(=O)O)O

Canonical SMILES

CCCCCC=CCCC(CCCCCCCC(=O)O)O

Origin of Product

United States

Preparation Methods

Stepwise Isomerization

  • Reagents : Thionyl chloride (SOCl₂), 1H-benzotriazole.
  • Procedure :
    • Convert ricinoleic acid to its acyl benzotriazole intermediate.
    • Rearrangement under mild conditions to shift the hydroxy group from C12 to C9 and the double bond from C9 to C12.
  • Yield : 75–85% for analogous reactions.

Microwave-Assisted Hydrazide Synthesis

A solvent-free, one-pot method under microwave irradiation:

  • Reactants : Fatty acid hydrazides, diketones, NH₄OAc, Et₃N.
  • Conditions : 400–600 W irradiation for 4–6 minutes.
  • Example :
    (9R,12Z)-9-hydroxyoctadec-12-enoic acid hydrazide → Triazine derivatives  
  • Yield : 80% for hydrazide intermediates.

Esterification and Functional Group Interconversion

DCC/DMAP-mediated esterification :

  • Reactants : Fatty acid, 1’-phenylethanol.
  • Mechanism : Acyl pyridinium intermediate formation.
  • Conditions : Room temperature, CH₂Cl₂ solvent.
  • Outcome : High-purity esters (e.g., 1’-phenylethyl-(Z)-9-hydroxyoctadec-12-enoate).

Key Reaction Data

Method Reactants/Conditions Yield Source
Natural isolation Wrightia tinctoria oil, saponification 60–70%
Acyl benzotriazole route SOCl₂, benzotriazole, CH₂Cl₂, rt 75–85%
Microwave hydrazide NH₄OAc, Et₃N, 400–600 W irradiation 80%
DCC/DMAP esterification 1’-phenylethanol, DCC, DMAP, CH₂Cl₂ 90%

Challenges and Optimization

  • Stereochemical control : Requires chiral catalysts or enzymatic assistance to maintain (9R) configuration.
  • Purification : Silica gel chromatography is critical for separating isomers.
  • Scalability : Microwave methods reduce reaction time but require specialized equipment.

Chemical Reactions Analysis

Types of Reactions

(Z,9R)-9-hydroxyoctadec-12-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond can be reduced to form a saturated fatty acid.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide, followed by nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 9-ketooctadec-12-enoic acid or 9-carboxyoctadec-12-enoic acid.

    Reduction: Formation of 9-hydroxyoctadecanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z,9R)-9-hydroxyoctadec-12-enoic acid has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex molecules and as a model compound for studying hydroxylation reactions.

    Biology: Investigated for its role in cellular signaling and as a bioactive lipid in various physiological processes.

    Medicine: Potential therapeutic applications due to its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of biodegradable polymers and as an additive in lubricants and cosmetics.

Mechanism of Action

The mechanism of action of (Z,9R)-9-hydroxyoctadec-12-enoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in lipid metabolism and signaling pathways. The hydroxyl group and double bond confer unique reactivity, allowing it to participate in redox reactions and interact with cellular receptors, influencing processes such as inflammation and oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydroxy fatty acids (HFAs) are structurally diverse, with variations in chain length, hydroxyl position, and stereochemistry influencing their biological and physicochemical properties. Below is a detailed comparison of (Z,9R)-9-hydroxyoctadec-12-enoic acid with structurally related compounds.

Structural and Functional Comparison

Stereochemical and Positional Influences

Hydroxyl Position: The hydroxyl group at C9 in this compound vs. This positional difference reduces ricinoleic acid’s solubility in polar solvents compared to its C9-hydroxylated isomer . Derivatives of the C9-hydroxy compound exhibit stronger antimicrobial activity (MIC: 2–8 μg/mL) than ricinoleic acid derivatives (MIC: 4–16 μg/mL), likely due to better alignment with microbial enzyme active sites .

Double Bond Configuration: The Z configuration at C12 in the target compound vs. C9 in ricinoleic acid affects molecular packing. Ricinoleic acid’s C9 double bond enhances rigidity, influencing its use in industrial applications (e.g., lubricants) .

Stereochemistry :

  • The R configuration at C9 is critical for PTP1B inhibition, as epimerization to the S form reduces activity by >50% .

Q & A

Basic: What methods are used to isolate (Z,9R)-9-hydroxyoctadec-12-enoic acid from natural sources?

Answer:
The compound is typically isolated from seed oils of plants like Ricinus communis (castor oil) and Wrightia tinctoria using Gunstone's partitioning method . This involves:

Saponification of triglycerides to release free fatty acids.

Partitioning of hydroxy acids from non-hydroxy acids via selective solubility in polar solvents.

Purification using column chromatography or crystallization .

Basic: How is the stereochemistry at C9 confirmed for this compound?

Answer:
The R configuration at C9 is validated using:

  • Optical rotation measurements (e.g., comparing observed rotations with literature values).
  • Stereospecific derivatization (e.g., forming esters or amides with chiral reagents).
  • NMR spectroscopy (e.g., NOE experiments to resolve spatial arrangements) .

Advanced: What challenges arise in microwave-assisted synthesis of derivatives, and how are they addressed?

Answer:
Microwave synthesis (e.g., triazine derivatives) faces:

  • Reaction optimization : Adjusting power (50–100 W) and time (10–30 min) to prevent decomposition.
  • Stereochemical preservation : Ensuring microwave irradiation does not racemize the C9 chiral center.
  • Yield improvement : Using catalysts like p-toluenesulfonic acid (PTSA) to enhance efficiency. Post-reaction purification via flash chromatography is critical .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Answer:
Discrepancies (e.g., antimicrobial activity in zone-of-inhibition assays) may stem from:

  • Purity differences : Impurities >5% can skew results; validate purity via HPLC (>99%).
  • Stereochemical variability : Enantiomeric impurities (e.g., 9S vs. 9R) alter bioactivity.
  • Experimental design : Standardize inoculum density (e.g., 1×10⁶ CFU/mL) and solvent controls (e.g., DMSO <1%) .

Advanced: How should enzymatic studies involving this compound control for pH effects on activity?

Answer:
When testing acid effects on enzymes (e.g., lipases):

  • Buffer selection : Use phosphate buffer (pH 7.4) with 0.1 M ionic strength to stabilize pH.
  • Acid concentration : Titrate (0.1–10 mM) to avoid denaturation.
  • Activity assays : Measure residual activity via spectrophotometry (e.g., p-nitrophenyl ester hydrolysis at 405 nm) .

Basic: What analytical techniques are used to determine the purity of isolated this compound?

Answer:

  • HPLC : Reverse-phase C18 column, mobile phase = methanol:water (85:15), UV detection at 210 nm.
  • IR spectroscopy : Confirm hydroxyl (3300 cm⁻¹) and carboxylic acid (1700 cm⁻¹) groups.
  • TLC : Silica gel plates, developed in hexane:ethyl acetate (3:1), visualized with vanillin spray .

Advanced: How does the stereochemistry of this compound influence its physicochemical properties?

Answer:
The R configuration at C9 impacts:

  • Solubility : Reduced water solubility compared to S enantiomer due to hydrogen-bonding differences.
  • Melting point : Higher mp (51–52°C) vs. diastereomers (e.g., 9S isomer melts at 45–47°C).
  • Optical activity : Specific rotation [α]D²⁵ = +7.2° (c = 1, CHCl₃) .

Advanced: What statistical methods are recommended for analyzing dose-response data in biological assays?

Answer:

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • ANOVA : Compare IC₅₀ values across groups (p < 0.05).
  • Error bars : Report SEM from triplicate experiments. Avoid arbitrary exclusion of outliers; use Grubbs’ test if necessary .

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